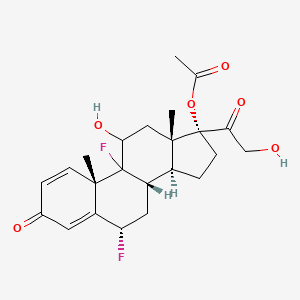![molecular formula C20H34BCl B1142125 Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 85116-37-6](/img/structure/B1142125.png)
Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, also known as this compound, is a useful research compound. Its molecular formula is C20H34BCl and its molecular weight is 320.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
85116-37-6 |
|---|---|
Molecular Formula |
C20H34BCl |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(2S,3R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13?,14?,15?,16?,17-,18+ |
InChI Key |
PSEHHVRCDVOTID-DDAPMLTFSA-N |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Isomeric SMILES |
B([C@@H]1CC2CC([C@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Synonyms |
Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-borane; _x000B_[1R-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-borane; (-)-B-Chlorodiisopinocampheylborane; (-)-Chlorodiisopinocampheylborane; (-)-DIP-Cl; |
Origin of Product |
United States |
Q1: What makes (-)-Diisopinocampheyl chloroborane particularly useful in the synthesis of pharmaceuticals like Latanoprost?
A1: (-)-Diisopinocampheyl chloroborane exhibits high enantioselectivity when reducing prochiral ketones to chiral alcohols. [] This is crucial in pharmaceutical synthesis, where the desired biological activity often resides in a specific enantiomer of a drug molecule. In the case of Latanoprost, a glaucoma medication, a key step involves the reduction of a ketone to form the (S)-enantiomer of the alcohol. (-)-Diisopinocampheyl chloroborane's ability to selectively produce this enantiomer with high purity (>95%) makes it an ideal reagent for this synthesis. [] This selectivity drastically simplifies the purification process, as separating enantiomers can be complex and costly.
Q2: Are there any drawbacks to using (-)-Diisopinocampheyl chloroborane compared to other reducing agents?
A2: While effective, (-)-Diisopinocampheyl chloroborane can sometimes lead to nonlinear effects in reactions, meaning the enantiomeric excess of the product doesn't always correlate linearly with the enantiomeric purity of the reagent. [] Factors like reagent preparation and stoichiometry can influence this. [] Researchers need to carefully optimize reaction conditions to ensure reproducible and predictable outcomes when using this reagent.
Q3: Beyond Latanoprost synthesis, what other applications utilize (-)-Diisopinocampheyl chloroborane's unique properties?
A3: The pharmaceutical industry leverages this reagent for various chiral intermediates. One example is the synthesis of 2-[[3-(S)-[3-[2-(7-chloro-2-quinolyl) ethenyl] phenyl]-3-hydroxypropyl] methyl benzoate, a key intermediate for Montelukast sodium, an asthma medication. [] (-)-Diisopinocampheyl chloroborane facilitates a crucial asymmetric reduction step, again highlighting its value in constructing chiral centers found in many drug molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)



![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
